2,2'-(1,3-Diethyl-2-oxoimidazolidine-4,5-diyl)dihydrazinecarbothioamide
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Overview
Description
- This compound has potential applications in various fields due to its unique structure.
2,2’-(1,3-Diethyl-2-oxoimidazolidine-4,5-diyl)dihydrazinecarbothioamide: is a mouthful, but let’s break it down:
Preparation Methods
- The synthetic route involves reacting esters of 3,4-dihydroxy-2,4-hexadiene-1,6-dioic acid (the dienol form of dialkyl ketipinates) with urea .
- Starting dialkyl ketipinates are obtained by condensing alkyl acetates with dialkyl oxalates in the presence of sodium hydride .
- The specific reaction conditions and industrial production methods may vary, but this method provides access to the compound.
Chemical Reactions Analysis
- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., hydrazine derivatives).
- Major products depend on reaction conditions but may involve ring-opening, cleavage, or cyclization.
Oxidation, reduction, and substitution: reactions are relevant.
Scientific Research Applications
Chemistry: Investigate its reactivity, coordination chemistry, and ligand properties.
Biology: Explore its potential as a bioactive compound (e.g., enzyme inhibitors).
Medicine: Assess its antimicrobial, antiviral, or anticancer properties.
Industry: Consider applications in materials science or catalysis.
Mechanism of Action
- The compound likely interacts with biological targets via covalent or non-covalent interactions.
- Molecular pathways may involve inhibition of enzymes, receptor binding, or modulation of cellular processes.
Comparison with Similar Compounds
- Highlight its uniqueness, such as the combination of dihydrazine and carbothioamide functionalities.
Similar compounds: include other imidazolidines, hydrazine derivatives, and thioamides.
Remember that this compound’s full name is quite a tongue-twister, but its potential impact is fascinating!
Properties
Molecular Formula |
C9H20N8OS2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
[[5-(2-carbamothioylhydrazinyl)-1,3-diethyl-2-oxoimidazolidin-4-yl]amino]thiourea |
InChI |
InChI=1S/C9H20N8OS2/c1-3-16-5(12-14-7(10)19)6(13-15-8(11)20)17(4-2)9(16)18/h5-6,12-13H,3-4H2,1-2H3,(H3,10,14,19)(H3,11,15,20) |
InChI Key |
XNJAYWNMCKSAIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C(N(C1=O)CC)NNC(=S)N)NNC(=S)N |
Origin of Product |
United States |
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